2-Bornanone, 3-hydroxy-, exo-
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Overview
Description
2-Bornanone, 3-hydroxy-, exo- is a bicyclic monoterpenoid ketone with the molecular formula C10H16O2 It is a derivative of camphor, a well-known compound with a characteristic aromatic odor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bornanone, 3-hydroxy-, exo- typically involves the oxidation of camphor. One common method is the use of a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system for the highly selective aerobic oxidation of camphor . This method provides high atom efficiency and yield under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2-Bornanone, 3-hydroxy-, exo- often involves the hydration of norbornene followed by oxidation. The hydration process can be catalyzed by acids, zeolites, or transition-metal complexes . The subsequent oxidation step can be performed using various oxidizing agents, such as nitrous oxide or palladium chloride, to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bornanone, 3-hydroxy-, exo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrous oxide and palladium chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various camphor derivatives, such as camphorquinone and camphoroxime, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bornanone, 3-hydroxy-, exo- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bornanone, 3-hydroxy-, exo- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its biological activities. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Camphor: A well-known compound with similar structure and properties.
Borneol: Another bicyclic monoterpenoid with a hydroxyl group.
Isoborneol: An isomer of borneol with different stereochemistry.
Uniqueness
2-Bornanone, 3-hydroxy-, exo- is unique due to its specific exo- configuration and the presence of both a ketone and a hydroxyl group. This combination of functional groups and stereochemistry gives it distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
22759-33-7 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1 |
InChI Key |
AXMKZEOEXSKFJI-XSSZXYGBSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Origin of Product |
United States |
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